3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule. It is similar to the compound “3-(3,4-Dimethoxyphenyl)propanoic acid”, which is an orally active short-chain fatty acid (SCFA) . It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dimethoxyphenyl)propanoic acid” is given by the linear formula: (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dimethoxyphenyl)propanoic acid” include a molecular weight of 210.23 , and it’s a solid at room temperature . The melting point is 96-97 °C (lit.) .Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory pathways, making it a potential candidate for drug development .
- Gamma Globin Gene Expression : In screening studies, it was used to assess the ability of short-chain fatty acid derivatives to induce γ globin gene expression. Such insights can aid in developing treatments for hemoglobinopathies .
- Neuroprotective Effects : Investigations suggest that 3-(3,4-Dimethoxyphenyl)propionic acid may protect neurons from oxidative stress and excitotoxicity. Researchers explore its potential in mitigating neurodegenerative diseases .
- Antiproliferative Activity : The compound exhibits antiproliferative effects against certain cancer cell lines. Researchers investigate its mechanisms and potential as an anticancer agent .
- Building Block for Synthesis : Chemists use 3-(3,4-Dimethoxyphenyl)propionic acid as a building block for synthesizing more complex molecules. Its functional groups allow versatile modifications .
- Surface Coatings : Researchers explore its use in surface coatings due to its chemical reactivity. It may enhance material properties or provide functional surfaces .
- Chiral Separation : The compound’s chiral nature makes it useful in enantioselective chromatography. Scientists employ it as a chiral stationary phase in high-performance liquid chromatography (HPLC) .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Cancer Research
Organic Synthesis and Chemical Biology
Materials Science and Surface Modification
Analytical Chemistry and Chromatography
Mechanism of Action
Target of Action
The primary target of 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is the γ-globin gene . This gene plays a crucial role in the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body.
Mode of Action
The compound interacts with its target by stimulating the expression of the γ-globin gene . This interaction leads to an increase in the production of γ-globin, a component of fetal hemoglobin (HbF). HbF has a higher affinity for oxygen than adult hemoglobin, improving oxygen transport in conditions where oxygen delivery is compromised.
Biochemical Pathways
The compound affects the erythropoiesis pathway , which is the process of producing red blood cells . By stimulating the γ-globin gene, the compound promotes the production of red blood cells, enhancing the body’s oxygen-carrying capacity.
Pharmacokinetics
It is known to beorally active , suggesting good bioavailability .
Result of Action
The stimulation of γ-globin gene expression and promotion of red blood cell production result in an increase in the body’s oxygen-carrying capacity . This can be beneficial in conditions such as β-hemoglobinopathies and other anemias, where the body’s ability to transport oxygen is compromised.
Safety and Hazards
The safety data sheet for “3-(3,4-Dimethoxyphenyl)propanoic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
3-[3-(3-chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5/c1-19-9-6-7(5-8(14)12(9)20-2)13-15-10(21-16-13)3-4-11(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRWUNQNXYINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NOC(=N2)CCC(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.